Cas no 173221-08-4 (3alpha,12alpha-dihydroxy-4alpha-methylergosta-8,24(28)-dien-7,11-dion-25S-26-oic acid)

3alpha,12alpha-dihydroxy-4alpha-methylergosta-8,24(28)-dien-7,11-dion-25S-26-oic acid structure
173221-08-4 structure
Nome del prodotto:3alpha,12alpha-dihydroxy-4alpha-methylergosta-8,24(28)-dien-7,11-dion-25S-26-oic acid
Numero CAS:173221-08-4
MF:C29H42O6
MW:486.640189647675
CID:2067441
PubChem ID:53318662

3alpha,12alpha-dihydroxy-4alpha-methylergosta-8,24(28)-dien-7,11-dion-25S-26-oic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3alpha,12alpha-dihydroxy-4alpha-methylergosta-8,24(28)-dien-7,11-dion-25S-26-oic acid
    • Zhankuic acid C
    • 3alpha,12alpha-dihydroxy-4alpha-methylergosta-8,24(28)-dien-7,11-dione-26-oic acid
    • (6R)-6-[(3R,4S,12R)-3,12-dihydroxy-4,10,13-trimethyl-7,11-dioxo-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid
    • (6R)-6-((3R,4S,12R)-3,12-dihydroxy-4,10,13-trimethyl-7,11-dioxo-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-17-yl)-2-methyl-3-methylideneheptanoic acid
    • CHEBI:66505
    • (3alpha,4alpha,5alpha,12alpha)-3,12-dihydroxy-4-methyl-7,11-dioxoergosta-8,24(28)-dien-26-oic acid
    • (6R)-6-[(3R,4S,5S,10S,12R,13R,14R,17R)-3,12-dihydroxy-4,10,13-trimethyl-7,11-dioxo-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-3-methylideneheptanoic acid
    • (6R)-6-((3R,4S,5S,10S,12R,13R,14R,17R)-3,12-dihydroxy-4,10,13-trimethyl-7,11-dioxo-2,3,4,5,6,12,14,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-17-yl)-2-methyl-3-methylideneheptanoic acid
    • Q27135110
    • SCHEMBL17368931
    • 173221-08-4
    • 3,12-dihydroxy-4-methylergosta-8,24(28)dien-7,11-dione-26-oic acid
    • Inchi: InChI=1S/C29H42O6/c1-14(16(3)27(34)35)7-8-15(2)18-9-10-19-23-22(31)13-20-17(4)21(30)11-12-28(20,5)24(23)25(32)26(33)29(18,19)6/h15-21,26,30,33H,1,7-13H2,2-6H3,(H,34,35)
    • Chiave InChI: LVFHKUZOQUATIE-UHFFFAOYSA-N
    • Sorrisi: CC(CCC(=C)C(C)C(O)=O)C1CCC2C3=C(C(=O)C(O)C12C)C1(C)CCC(O)C(C)C1CC3=O |c:15|

Proprietà calcolate

  • Massa esatta: 486.29813906Da
  • Massa monoisotopica: 486.29813906Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 6
  • Complessità: 980
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.802
  • Superficie polare topologica: 112Ų
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.